Nicotinamide adenine dinucleotide cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide adenine dinucleotide cyclohexanone is a compound that combines the properties of nicotinamide adenine dinucleotide with a cyclohexanone moiety. Nicotinamide adenine dinucleotide is a coenzyme found in all living cells and is essential for metabolism. It plays a crucial role in redox reactions, carrying electrons from one reaction to another. The addition of a cyclohexanone group to nicotinamide adenine dinucleotide can potentially alter its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide adenine dinucleotide cyclohexanone typically involves the chemical modification of nicotinamide adenine dinucleotideThis process may involve the use of reagents such as cyclohexanone, catalysts, and specific reaction conditions to ensure the successful attachment of the cyclohexanone group to the nicotinamide adenine dinucleotide molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions and high-purity reagents. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide adenine dinucleotide cyclohexanone can undergo various chemical reactions, including:
Reduction: It can also be reduced, leading to the formation of reduced forms of the compound.
Substitution: The cyclohexanone group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lithium cobalt oxide, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Nicotinamide adenine dinucleotide cyclohexanone has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of nicotinamide adenine dinucleotide cyclohexanone involves its role as a coenzyme in redox reactions. It participates in electron transfer processes, which are essential for cellular metabolism and energy production. The cyclohexanone group may influence the compound’s binding affinity and interaction with specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide adenine dinucleotide: The parent compound, essential for redox reactions and cellular metabolism.
Nicotinamide adenine dinucleotide phosphate: A similar coenzyme involved in anabolic reactions and photosynthesis.
Nicotinamide mononucleotide: A precursor to nicotinamide adenine dinucleotide, involved in cellular energy production.
Uniqueness
This modification may enhance its stability, reactivity, and interaction with specific molecular targets, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C27H35N7O15P2 |
---|---|
Molekulargewicht |
759.6 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C27H35N7O15P2/c28-23-18-25(31-10-30-23)34(11-32-18)27-22(39)20(37)17(48-27)9-46-51(43,44)49-50(41,42)45-8-16-19(36)21(38)26(47-16)33-6-5-12(14(7-33)24(29)40)13-3-1-2-4-15(13)35/h5-7,10-11,13,16-17,19-22,26-27,36-39H,1-4,8-9H2,(H5-,28,29,30,31,40,41,42,43,44)/t13-,16+,17+,19+,20+,21+,22+,26+,27+/m0/s1 |
InChI-Schlüssel |
HTFHWJHTWKCYLR-RINXRSLZSA-N |
Isomerische SMILES |
C1CCC(=O)[C@@H](C1)C2=C(C=[N+](C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)C(=O)N |
Kanonische SMILES |
C1CCC(=O)C(C1)C2=C(C=[N+](C=C2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.